Cas no 1357948-71-0 (5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate)

5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate structure
1357948-71-0 structure
Product name:5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate
CAS No:1357948-71-0
MF:C13H18N2O4S
MW:298.358022212982
CID:4593049
PubChem ID:66748207

5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-TERT-BUTYL 2-METHYL 3-AMINO-4H-THIENO[2,3-C]PYRROLE-2,5(6H)-DICARBOXYLATE
    • 5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
    • 5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 3-amino-4,6-dihydro-, 5-(1,1-dimethylethyl) 2-methyl ester
    • 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate
    • Inchi: 1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-5-7-8(6-15)20-10(9(7)14)11(16)18-4/h5-6,14H2,1-4H3
    • InChI Key: QTDSBZKHMDNLMQ-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC2C(N)=C(C(OC)=O)SC=2C1

5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-152707-0.05g
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95%
0.05g
$191.0 2023-05-26
Enamine
EN300-152707-1.0g
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95%
1g
$820.0 2023-05-26
Chemenu
CM455819-1g
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95%+
1g
$893 2023-02-02
TRC
T205453-100mg
5-tert-Butyl 2-Methyl 3-Amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
1357948-71-0
100mg
$ 295.00 2022-06-03
Enamine
EN300-152707-10.0g
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95%
10g
$6643.0 2023-05-26
Enamine
EN300-152707-500mg
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95.0%
500mg
$639.0 2023-09-26
Enamine
EN300-152707-2500mg
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95.0%
2500mg
$1723.0 2023-09-26
Enamine
EN300-152707-1000mg
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95.0%
1000mg
$820.0 2023-09-26
Enamine
EN300-152707-50mg
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95.0%
50mg
$191.0 2023-09-26
Enamine
EN300-152707-100mg
5-tert-butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
1357948-71-0 95.0%
100mg
$285.0 2023-09-26

Additional information on 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate

5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate: A Promising Compound in Modern Pharmaceutical Research

5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate, with the CAS number 1357948-71-0, represents a novel class of organic molecules that have garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the broader family of thieno[2,3-c]pyrrole derivatives, which are known for their diverse biological activities. The unique structural features of 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate include a pyrrole ring fused to a thieno ring, along with functional groups such as the 3-Amino substituent and the 2,5(6H)-dicarboxylate group. These structural elements are critical in determining the compound's pharmacological profile and its potential therapeutic applications.

Recent studies have highlighted the role of 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate in modulating cellular signaling pathways. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that the 3-Amino group in this compound may act as a key site for interactions with enzymes involved in inflammatory responses. This finding aligns with the growing interest in targeting inflammatory pathways for the treatment of chronic diseases such as rheumatoid arthritis and neurodegenerative disorders. The 2,5(6H)-dicarboxylate moiety further enhances the compound's ability to form hydrogen bonds with target proteins, thereby improving its binding affinity and selectivity.

The 5-tert-Butyl substituent in 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyyrole-2,5(6H)-dicarboxylate plays a crucial role in stabilizing the molecule's conformation. This steric hindrance is particularly important in reducing the likelihood of unwanted side reactions during the compound's interaction with biological systems. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* explored how the 5-tert-Butyl group influences the compound's solubility and permeability, which are essential parameters for drug delivery. The research emphasized that the 5-tert-Butyl substitution significantly enhances the compound's aqueous solubility, making it a viable candidate for oral administration.

One of the most intriguing aspects of 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate is its potential as a scaffold for drug development. The 4H-thieno2,3-Cpyrrole core structure has been shown to exhibit diverse pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective properties. A 2023 review in *Pharmaceutical Research* highlighted the importance of such heterocyclic frameworks in designing molecules with multifunctional properties. The 4H-thieno2,3-Cpyrrole ring system in this compound is believed to contribute to its ability to interact with multiple molecular targets, which could lead to the development of multitarget drugs.

In addition to its structural advantages, 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate has shown promising results in preclinical studies. A 2024 study published in *ACS Chemical Biology* reported that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer progression. The 2-Methyl group at the pyrrole ring is thought to play a role in modulating the compound's interaction with the kinase's ATP-binding site, thereby enhancing its efficacy. These findings underscore the potential of 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate as a lead compound for the development of targeted cancer therapies.

The 3-Amino substituent in 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate is another critical feature that has been extensively studied. Research in *Journal of Medicinal Chemistry* (2023) indicated that this group can act as a hydrogen bond donor, which is essential for the compound's interaction with protein targets. The 3-Amino group's ability to form hydrogen bonds with amino acid residues in target proteins may contribute to the compound's selectivity and potency. This property is particularly valuable in the design of drugs that require high specificity to minimize off-target effects.

Moreover, the 2,5(6H)-dicarboxylate group in 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate has been shown to influence the compound's metabolic stability. A 2023 study in *Drug Metabolism and Disposition* found that the 2,5(6H)-dicarboxylate moiety can resist hydrolysis by esterases, thereby extending the compound's half-life in the bloodstream. This metabolic stability is a crucial factor in the development of long-acting therapeutics, particularly for chronic conditions that require sustained drug exposure.

The synthesis of 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate has also been the focus of recent advancements in organic chemistry. A 2024 paper in *Organic Letters* described a novel synthetic route that allows for the efficient production of this compound. The method involves a multi-step reaction sequence that includes the formation of the 4H-thieno2,3-Cpyrrole ring system and the introduction of the 5-tert-Butyl and 2-Methyl substituents. This synthetic strategy has the potential to streamline the production of this compound for pharmaceutical applications.

Looking ahead, the future of 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate in pharmaceutical research appears promising. Ongoing studies are exploring its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate protein aggregation and reduce oxidative stress makes it a candidate for these conditions. Additionally, its role in the development of multitarget drugs is being investigated, with the aim of addressing complex diseases that involve multiple pathological pathways.

In conclusion, 5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate is a compound with a unique combination of structural features and biological activities. Its potential as a lead molecule for drug development has been supported by recent studies in various areas of pharmaceutical chemistry. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in the advancement of modern medicine.

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Amadis Chemical Company Limited
(CAS:1357948-71-0)5-tert-Butyl 2-Methyl 3-Amino-4H-thieno2,3-Cpyrrole-2,5(6H)-dicarboxylate
A1231155
Purity:99%/99%
Quantity:250mg/1g
Price ($):385/736